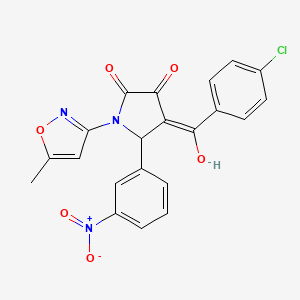![molecular formula C19H29FN4O2 B5360165 N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea](/img/structure/B5360165.png)
N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea is a chemical compound that belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties. This compound has been synthesized and studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which leads to the anxiolytic, sedative, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolysis, sedation, and anticonvulsant activity. It has also been shown to affect various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea in lab experiments is its anxiolytic and sedative properties, which make it a useful tool for studying anxiety and sleep disorders. Additionally, its anticonvulsant properties make it a potential candidate for studying epilepsy. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea. One area of research is the development of new analogs of the compound with improved efficacy and safety profiles. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamatergic and noradrenergic systems. Additionally, the compound's potential for use in the treatment of other neurological disorders, such as depression and schizophrenia, should be explored.
Métodos De Síntesis
The synthesis of N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea involves the reaction between 4-fluorobenzylamine and 3-isopropyl-1,4-diazepan-1-yl)-3-oxopropyl urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The synthesis method has been optimized and validated through various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative properties, which make it a promising candidate for the treatment of anxiety and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
Propiedades
IUPAC Name |
[3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN4O2/c1-14(2)17-13-24(18(25)8-9-22-19(21)26)11-3-10-23(17)12-15-4-6-16(20)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3,(H3,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWKCUSVBPSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide](/img/structure/B5360087.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1-propyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5360094.png)
![2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide](/img/structure/B5360096.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-furamide](/img/structure/B5360099.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5360104.png)
![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5360119.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5360129.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-thiophenamine](/img/structure/B5360139.png)


![N-[3-(methylthio)phenyl]-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5360180.png)
![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)